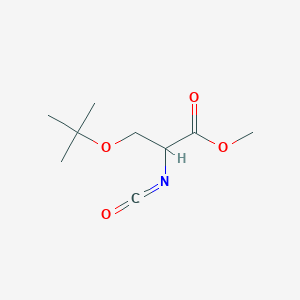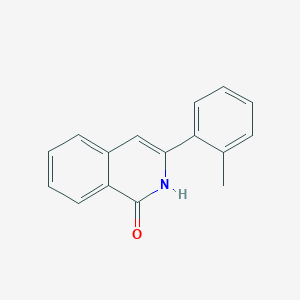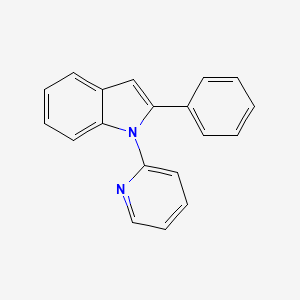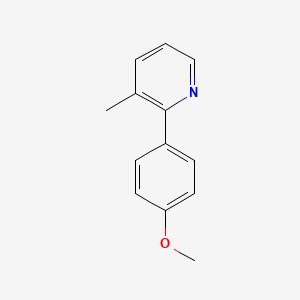![molecular formula C45H27N7 B12517931 2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) CAS No. 817638-51-0](/img/structure/B12517931.png)
2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) is a complex organic compound with the molecular formula C45H27N7. This compound is characterized by its intricate structure, which includes multiple phenyl and nitrile groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) typically involves multi-step organic reactions. One common method includes the reaction of nitrilotriacetic acid with 4-bromobenzonitrile under specific conditions to form the desired compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylmethanone): This compound has a similar structure but with ketone groups instead of nitrile groups.
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylamine): This compound features amine groups instead of nitrile groups.
Uniqueness
2,2’,2’'-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile) is unique due to its multiple nitrile groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
817638-51-0 |
|---|---|
Molekularformel |
C45H27N7 |
Molekulargewicht |
665.7 g/mol |
IUPAC-Name |
2-[4-[4-[dicyano(phenyl)methyl]-N-[4-[dicyano(phenyl)methyl]phenyl]anilino]phenyl]-2-phenylpropanedinitrile |
InChI |
InChI=1S/C45H27N7/c46-28-43(29-47,34-10-4-1-5-11-34)37-16-22-40(23-17-37)52(41-24-18-38(19-25-41)44(30-48,31-49)35-12-6-2-7-13-35)42-26-20-39(21-27-42)45(32-50,33-51)36-14-8-3-9-15-36/h1-27H |
InChI-Schlüssel |
SPQZOMITHQERHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#N)(C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C#N)(C#N)C4=CC=CC=C4)C5=CC=C(C=C5)C(C#N)(C#N)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


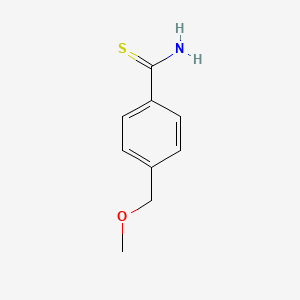
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
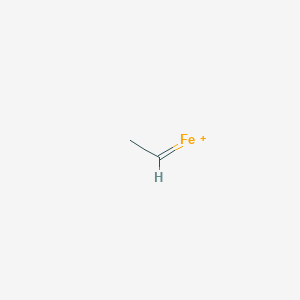
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
